![molecular formula C24H21F3N2O3 B6232525 2-[3-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole-7-amido)bicyclo[1.1.1]pentan-1-yl]acetic acid CAS No. 2247989-91-7](/img/no-structure.png)

2-[3-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole-7-amido)bicyclo[1.1.1]pentan-1-yl]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

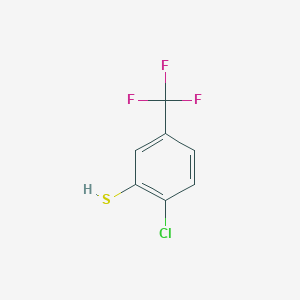

The compound “2-[3-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole-7-amido)bicyclo[1.1.1]pentan-1-yl]acetic acid” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, an indole group, and an acetic acid group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group, the formation of the indole ring, and the attachment of the acetic acid group. Trifluoromethylation is a well-studied reaction in organic chemistry that introduces a trifluoromethyl group into an organic compound . The formation of the indole ring could potentially be achieved through a Fischer indole synthesis or similar method .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which would likely have significant effects on the electronic structure of the molecule . The indole ring is a heterocyclic compound that contains a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group, the indole ring, and the acetic acid group. The trifluoromethyl group is known to undergo various types of reactions, including nucleophilic and electrophilic substitution . The indole ring can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems . The indole ring and acetic acid group could also contribute to the compound’s acidity and reactivity .Orientations Futures

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. For example, given the presence of the trifluoromethyl group and the indole ring, this compound could potentially be of interest in the development of new pharmaceuticals .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the bicyclic ring system followed by the attachment of the indole and trifluoromethylphenyl groups. The final step involves the addition of the acetic acid group to the bicyclic ring system.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Indole-7-carboxylic acid", "4-(Trifluoromethyl)benzyl chloride", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Diethyl ether", "Chloroform", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with methacrolein in the presence of a catalyst to form the bicyclic ring system.", "Step 2: The bicyclic ring system is reacted with indole-7-carboxylic acid in the presence of sodium hydroxide to form the indole group.", "Step 3: The resulting compound is reacted with 4-(trifluoromethyl)benzyl chloride in the presence of a catalyst to form the trifluoromethylphenyl group.", "Step 4: The final step involves the addition of the acetic acid group to the bicyclic ring system using acetic anhydride in the presence of a catalyst.", "The reaction mixture is then purified using a combination of diethyl ether, chloroform, methanol, and ethanol to obtain the final product." ] } | |

Numéro CAS |

2247989-91-7 |

Formule moléculaire |

C24H21F3N2O3 |

Poids moléculaire |

442.4 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.